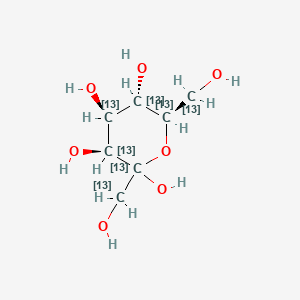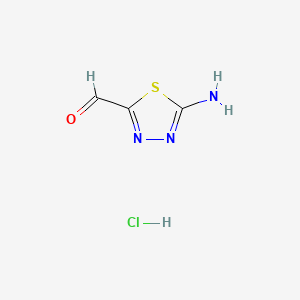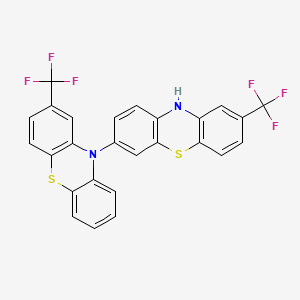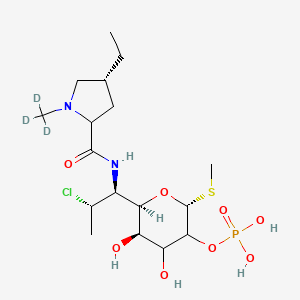
Clindamycin B-d3 2-Phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clindamycin B-d3 2-Phosphate is a derivative of clindamycin, a lincosamide antibiotic. This compound is primarily used in the treatment of serious infections caused by susceptible anaerobic bacteria and certain strains of streptococci, staphylococci, and pneumococci. This compound is a prodrug, meaning it is converted into its active form, clindamycin, in the body. This conversion allows for better solubility and reduced pain upon injection .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Clindamycin B-d3 2-Phosphate typically involves the phosphorylation of clindamycin. One common method starts with clindamycin hydrochloride alcoholate as the raw material. This is then converted to clindamycin isopropylidene alkali, followed by phosphorylation using phosphorus oxychloride as the phosphatiding agent . The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and reacted under controlled conditions. The process includes steps such as purification and quality control to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions
Clindamycin B-d3 2-Phosphate undergoes several types of chemical reactions, including:
Hydrolysis: The compound is hydrolyzed to release the active clindamycin.
Oxidation and Reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Various substituents can be added to the molecule to create derivatives with different properties.
Common Reagents and Conditions
Hydrolysis: Typically involves water and an acidic or basic catalyst.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled conditions.
Major Products
The major product of hydrolysis is clindamycin, the active antibiotic.
科学研究应用
Clindamycin B-d3 2-Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of lincosamide antibiotics.
Biology: Employed in studies of bacterial protein synthesis and resistance mechanisms.
Medicine: Investigated for its efficacy in treating various bacterial infections, including those resistant to other antibiotics.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
Clindamycin B-d3 2-Phosphate exerts its effects by binding to the 50S ribosomal subunit of bacteria. This binding disrupts protein synthesis by interfering with the transpeptidation reaction, thereby inhibiting early chain elongation. This disruption leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of bacteria .
相似化合物的比较
Similar Compounds
Clindamycin Hydrochloride: Another form of clindamycin used for oral administration.
Lincomycin: The parent compound from which clindamycin is derived.
Clindamycin Phosphate: A prodrug similar to Clindamycin B-d3 2-Phosphate but used in different formulations.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass spectrometric signature, allowing for precise tracking and analysis in biological systems .
属性
分子式 |
C17H32ClN2O8PS |
|---|---|
分子量 |
494.0 g/mol |
IUPAC 名称 |
[(2R,5R,6R)-6-[(1S,2S)-2-chloro-1-[[(4R)-4-ethyl-1-(trideuteriomethyl)pyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9+,10?,11+,12+,13?,14+,15?,17+/m0/s1/i3D3 |
InChI 键 |
GOTDPKVMVWZIIW-BHOIPQKFSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C[C@@H](CC1C(=O)N[C@@H]([C@@H]2[C@@H](C(C([C@H](O2)SC)OP(=O)(O)O)O)O)[C@H](C)Cl)CC |
规范 SMILES |
CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


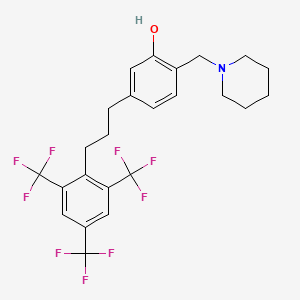
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
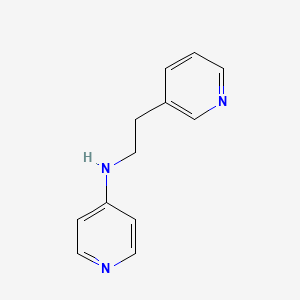
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
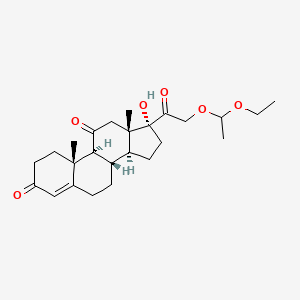
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
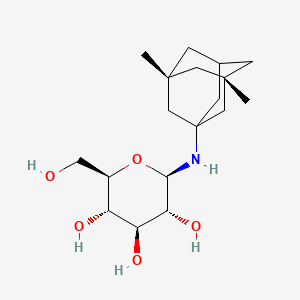
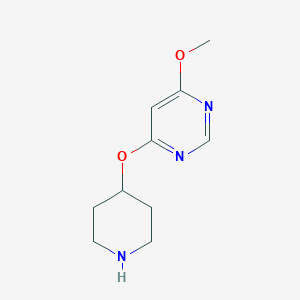
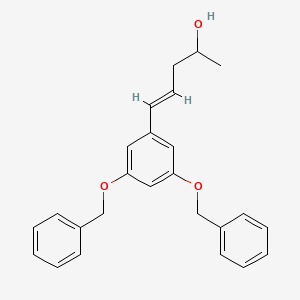
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
